

Technical Monograph: (R)-beta-Homoglutamic Acid

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Compound of Interest

Compound Name: (R)-3-Aminohexanedioic acid

CAS No.: 134166-71-5

Cat. No.: B3232489

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Structural Identity, Synthesis, and Applications in Peptidomimetics[1]

Executive Summary

(R)-beta-Homoglutamic acid (CAS: 134166-71-5) is a non-proteinogenic

-amino acid used extensively in the design of proteolytically stable peptidomimetics and foldamers.[1] Chemically defined as **(R)-3-aminohexanedioic acid**, it represents a homologated derivative of D-glutamic acid where the amino group is positioned at the -carbon relative to the proximal carboxylate.[1]

This molecule is a critical building block in modern medicinal chemistry, particularly for:

- GLP-1 and CGRP Receptor Antagonists: Enhancing half-life and receptor selectivity.[1]
- Foldamer Engineering: Inducing stable secondary structures (e.g., 14-helices) resistant to enzymatic degradation.[1]
- Nuclear Imaging: Serving as a spacer in bispecific antibody pretargeting constructs.[1]

Chemical Identity & Physicochemical Properties[1] [2][3]

Nomenclature & Identification

The nomenclature for this compound can be ambiguous.[1] In this guide, we strictly define "(R)-beta-homoglutamic acid" as the

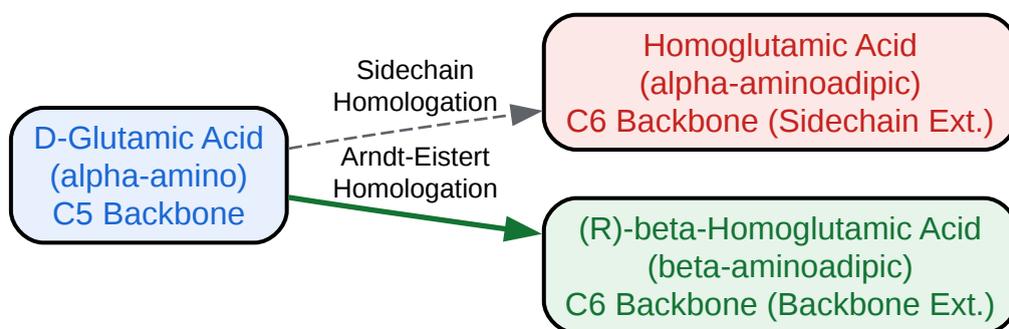
-amino acid derivative.[1]

Property	Specification
Common Name	(R)-beta-Homoglutamic acid
IUPAC Name	(3R)-3-Aminohexanedioic acid
Synonyms	D- -Homoglutamic acid; (R)- -Aminoadipic acid
CAS Number (Free Acid)	134166-71-5
CAS Number (HCl Salt)	63492-85-3
CAS Number (Fmoc-L-isomer)	Reference only: 203854-49-3 (Note: L corresponds to S)
Molecular Formula	
Molecular Weight	161.16 g/mol
Chirality	(R)-enantiomer (corresponds to D-amino acid lineage)

Structural Comparison

To understand its utility, one must visualize its relationship to Glutamic Acid and

-Aminoadipic Acid (Homoglutamic acid).[1]



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Figure 1: Structural relationship between Glutamic acid and its homologs.[1][2] (R)-beta-homoglutamic acid is derived by inserting a methylene group into the backbone of D-glutamic acid.[1]

Synthesis & Manufacturing Protocols

The synthesis of (R)-beta-homoglutamic acid is most reliably achieved via the Arndt-Eistert homologation of N-protected D-glutamic acid derivatives.[1] This method preserves stereochemistry, converting the

-amino acid to the corresponding

-amino acid.[1]

Protocol: Arndt-Eistert Homologation

Objective: Synthesize **(R)-3-aminohexanedioic acid** from D-Glutamic acid.

Reagents:

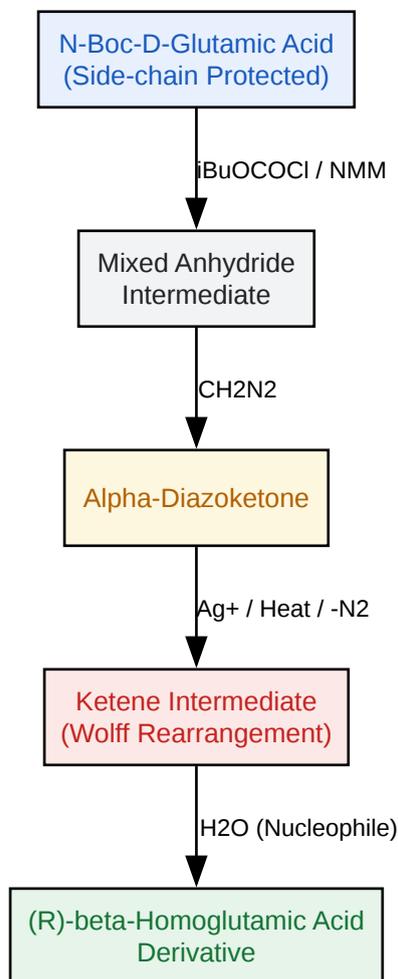
- Starting Material: N-Boc-D-Glutamic acid
-benzyl ester (Side chain protection is critical).[1]
- Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).[1]
- Diazotization: Diazomethane (
) in ether (Caution: Explosive).[1]

- Rearrangement: Silver benzoate (), Triethylamine, Water/Dioxane.[1]

Step-by-Step Workflow:

- Activation (Mixed Anhydride Formation):
 - Dissolve N-Boc-D-Glu-OBzl (side chain protected) in dry THF at -15°C.
 - Add 1.0 eq NMM followed by 1.0 eq isobutyl chloroformate.[1]
 - Mechanism:[3][4][5][6] Formation of the mixed anhydride activates the -carboxyl group.[1]
- Diazoketone Formation:
 - Filter the precipitated NMM salts.[1]
 - Add the filtrate slowly to a solution of diazomethane in ether at 0°C.
 - Stir for 2 hours. Evaporate solvent to yield the -diazoketone.[1]
 - Checkpoint: Confirm presence of characteristic diazo peak in IR ($\sim 2100\text{ cm}^{-1}$).[1]
- Wolff Rearrangement:
 - Dissolve the diazoketone in THF/Water (9:1).[1]
 - Add catalytic Silver Benzoate (10 mol%) and TEA.[1]
 - Sonicate or warm to 45°C. Nitrogen gas evolution indicates reaction progress.[1]
 - Mechanism:[3][4][5][6] The diazoketone converts to a ketene intermediate, which is trapped by water to form the -amino acid derivative.[1]

- Deprotection:
 - Hydrogenolysis (, Pd/C) removes the benzyl ester.[1]
 - Acid hydrolysis (TFA/DCM) removes the Boc group (if free amine is desired).[1]



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Figure 2: Arndt-Eistert synthesis pathway for converting alpha-amino acids to beta-homologs.
[1]

Biological & Pharmaceutical Applications[1][5][9] [10]

Peptide Therapeutics (GLP-1 & CGRP)

(R)-beta-homoglutamic acid is utilized as a strategic substitute in peptide drugs to evade proteolysis.[1]

- Mechanism: Peptidases (e.g., DPP-4, Neprilysin) specifically recognize -peptide backbones.[1] The insertion of the extra methylene group in the -amino acid alters the scissile bond geometry, rendering the peptide resistant to cleavage while often maintaining side-chain topology required for receptor binding.[1]
- Case Study: In CGRP (Calcitonin Gene-Related Peptide) antagonists, substitution with -homoglutamic acid at non-critical binding sites extends plasma half-life without abolishing potency [1].[1]

Foldamers and Secondary Structure

-amino acids like (R)-beta-homoglutamic acid are essential for constructing foldamers—synthetic oligomers that adopt stable secondary structures.[1]

- 14-Helix Formation:
-amino acids (side chain at C3) promote the formation of a 14-helix structure (hydrogen bond between residue and).[1]
- Application: These helices are used to mimic protein-protein interaction domains (e.g., p53-MDM2 inhibitors) that are otherwise difficult to target with small molecules.[1]

Pretargeting and Imaging

In nuclear medicine, bispecific antibody constructs often require hydrophilic linkers to reduce liver uptake and promote renal clearance of unbound radiolabels.[1]

- Role: (R)-beta-homoglutamic acid oligomers form hydrophilic, negatively charged linkers that do not interact with serum proteins, improving the tumor-to-background signal ratio in

immuno-PET imaging [2].[1]

Experimental Characterization

When verifying the identity of (R)-beta-homoglutamic acid, the following analytical parameters should be met:

Technique	Expected Result	Note
1H NMR (D2O)	2.4-2.6 (m, 4H,) , 3.6 (m, 1H,)	Distinct shift from Glutamic acid due to -position.[1]
Mass Spectrometry		ESI-MS positive mode.[1]
Specific Rotation	negative (typically)	Depends on solvent/pH; compare to standard.[1]
Solubility	Water (High), Methanol (Moderate)	Zwitterionic character.[1]

References

- Google Patents.CGRP peptide antagonists and conjugates (AU2006304835A1).[1] Retrieved from .[1]
- ResearchGate.Experimental Pretargeting Studies of Cancer with a Humanized anti-CEA × Murine anti-[In-DTPA] Bispecific Antibody Construct. Retrieved from .[1]
- MolCore.**(R)-3-Aminohexanedioic acid** Product Page. Retrieved from .[1]
- BOC Sciences.Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester Product Information. Retrieved from .[1]
- Sigma-Aldrich.D-beta-homoglutamic acid-HCl Product Page.[1] Retrieved from .[1]

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Sources

- [1. bocsci.com \[bocsci.com\]](https://www.bocsci.com)
- [2. N-Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.com\]](#)
- [3. AU2006304835A1 - CGRP peptide antagonists and conjugates - Google Patents \[patents.google.com\]](#)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](https://patentimages.storage.googleapis.com)
- [6. US8288339B2 - GLP-1 compounds - Google Patents \[patents.google.com\]](#)
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